molecular formula C8H9BrS B042175 Benzylthiobromomethane CAS No. 15960-81-3

Benzylthiobromomethane

Cat. No.: B042175
CAS No.: 15960-81-3
M. Wt: 217.13 g/mol
InChI Key: PSTOVESVKXDXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylthiobromomethane is an organosulfur compound characterized by the presence of a benzyl group attached to a thiobromomethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylthiobromomethane can be synthesized through the bromomethylation of thiols. One efficient method involves the reaction of benzyl mercaptan with paraformaldehyde and hydrobromic acid in acetic acid. This reaction minimizes the generation of toxic byproducts and yields this compound in satisfactory purity .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzylthiobromomethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Major Products:

    Substitution Reactions: Products include benzylthiomethane derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include benzylsulfoxide and benzylsulfone.

Scientific Research Applications

Benzylthiobromomethane finds applications in various fields of scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Pharmaceuticals: It is used in the development of novel therapeutic agents due to its unique chemical properties.

    Material Science: this compound is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of benzylthiobromomethane involves its ability to undergo nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions.

Comparison with Similar Compounds

    Benzylchloromethane: Similar in structure but contains a chlorine atom instead of bromine.

    Benzylthiomethane: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.

Uniqueness: Benzylthiobromomethane is unique due to the presence of both a benzyl group and a thiobromomethane moiety, which imparts distinct reactivity and versatility in chemical reactions compared to its analogs.

Properties

IUPAC Name

bromomethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTOVESVKXDXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398967
Record name benzylthiobromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15960-81-3
Record name benzylthiobromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylthiobromomethane
Reactant of Route 2
Reactant of Route 2
Benzylthiobromomethane
Reactant of Route 3
Reactant of Route 3
Benzylthiobromomethane
Reactant of Route 4
Reactant of Route 4
Benzylthiobromomethane
Reactant of Route 5
Benzylthiobromomethane
Reactant of Route 6
Reactant of Route 6
Benzylthiobromomethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.